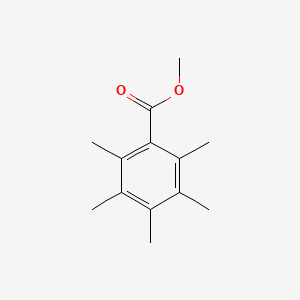

Methyl 2,3,4,5,6-pentamethylbenzoate

Description

Methyl 2,3,4,5,6-pentamethylbenzoate is a fully substituted methyl ester of benzoic acid, where all five aromatic hydrogen atoms are replaced by methyl groups. This structure confers unique steric and electronic properties, making it distinct from simpler methyl benzoates. It is synthesized via methanolysis of trichloromethylated isodurene, yielding a mixture of methyl-substituted benzoates, with the pentamethyl derivative constituting 5–7% of the product . Analytical characterization by IR, NMR, and gas chromatography confirms its identity, with a retention time of 16.0 minutes in chromatographic separation .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

methyl 2,3,4,5,6-pentamethylbenzoate |

InChI |

InChI=1S/C13H18O2/c1-7-8(2)10(4)12(13(14)15-6)11(5)9(7)3/h1-6H3 |

InChI Key |

OSPXZYFWVBDLIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,5,6-pentamethylbenzoate typically involves the esterification of 2,3,4,5,6-pentamethylbenzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

2,3,4,5,6-pentamethylbenzoic acid+methanolH2SO4Methyl 2,3,4,5,6-pentamethylbenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4,5,6-pentamethylbenzoate undergoes various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where electrophiles replace one of the hydrogen atoms on the ring. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.

Major Products Formed:

Oxidation: Formation of 2,3,4,5,6-pentamethylbenzoic acid.

Reduction: Formation of 2,3,4,5,6-pentamethylbenzyl alcohol.

Substitution: Formation of nitro or bromo derivatives of this compound.

Scientific Research Applications

Methyl 2,3,4,5,6-pentamethylbenzoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various substituted benzoates.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma. It is also used as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5,6-pentamethylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-Substituted Benzoates

Methyl 2,4,6-Trimethylbenzoate

- Structure : Three methyl groups at positions 2, 4, and 4.

- Retention Time : 5.3 minutes (shorter elution time due to lower molecular weight and reduced steric effects) .

- Reactivity : Less steric hindrance compared to pentamethyl derivatives, enabling easier participation in electrophilic substitutions.

Methyl Tetramethylbenzoates (2,3,4,6- and 2,3,5,6-)

- Structure : Four methyl groups with varying positions.

- Retention Times : 10.3 minutes (2,3,4,6-) and 13.9 minutes (2,3,5,6-), indicating positional isomerism impacts chromatographic behavior .

- Synthetic Yield : Higher yields (66% for 2,3,4,6- isomer) compared to the pentamethyl derivative (5–7%) .

Methyl 2,3,4,5-Tetramethylbenzoate

- Retention Time : 13.9 minutes, similar to 2,3,5,6-tetramethyl isomer, but distinct in substitution pattern.

- Steric Effects : Increased hindrance compared to trimethyl derivatives but less than pentamethyl.

Halogen-Substituted Analogues

Methyl Pentafluorobenzoate (CAS 36629-42-2)

- Structure : Five fluorine atoms replacing methyl groups.

- Applications : Used as a chemical intermediate in pharmaceuticals and agrochemicals .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing reactivity toward electrophilic substitution compared to methyl’s electron-donating effect.

- Market Data : Consumption analyzed by sector (e.g., industrial, agricultural) with projections up to 2046 .

Methyl 2,3,4,5,6-Pentafluorophenylacetate

- Structure : Pentafluorophenyl group attached to an acetate ester.

- Use Case : Specialty reagent in synthetic chemistry, leveraging fluorine’s stability and lipophilicity .

Pentachloroanisole (CAS 1825-21-4)

Functionalized Derivatives

2-{[(2-Methoxyethyl)carbamoyl]amino}-2-oxoethyl 2,3,4,5,6-Pentamethylbenzoate (CAS 1012212-34-8)

Comparative Data Table

Key Research Findings

- Synthetic Challenges: Pentamethylbenzoate is a minor product (5–7%) in methanolysis reactions, highlighting synthetic difficulties compared to tetramethyl derivatives .

- Steric vs. Electronic Effects : Methyl groups provide steric hindrance but activate the ring electronically, whereas fluorine substituents deactivate the ring while enhancing thermal stability .

- Analytical Utility : Fluorinated analogs like PFBHA () are preferred in carbonyl detection due to fluorine’s electronegativity, whereas methylated compounds may find use in hydrophobic matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.